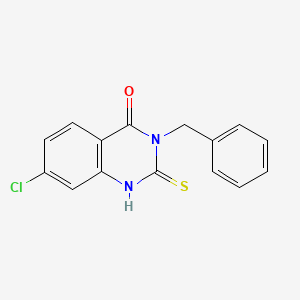
1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the second position, a nitro group at the fourth position, and an aldehyde group at the third position
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 2-Methyl-4-nitro-pyrazole-3-carbaldehyde.
Mode of Action
Related compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution
Biochemical Pathways
Related compounds, such as indole derivatives, are known to affect a wide range of biological activities
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could potentially influence its bioavailability.
Result of Action
Related compounds, such as indole derivatives, are known to have various biological activities
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment between 2-8°c . This suggests that environmental conditions could potentially influence the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde typically involves the nitration of 2-methyl-pyrazole followed by formylation. One common method includes the reaction of 2-methyl-pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 2-methyl-4-nitro-pyrazole is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the third position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-Methyl-4-nitro-pyrazole-3-carboxylic acid.
Reduction: 2-Methyl-4-amino-pyrazole-3-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the production of agrochemicals and dyes.
相似化合物的比较
Similar Compounds
2-Methyl-4-nitro-pyrazole: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
4-Nitro-pyrazole-3-carbaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.
2-Methyl-3-formyl-pyrazole: Lacks the nitro group, making it less versatile in redox reactions.
Uniqueness
1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
属性
IUPAC Name |
2-methyl-4-nitropyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-5(3-9)4(2-6-7)8(10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIYKUMGMYONAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile](/img/structure/B2839172.png)

![N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2839174.png)
![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)
![Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate](/img/structure/B2839176.png)
![2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2839178.png)


![N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2839184.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2839187.png)
